5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Description
Chemical Structure and Properties 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 5-methyl group, an amine group at position 3, and a 1H-pyrazol-1-ylmethyl substituent at position 1. Its molecular formula is C₈H₁₁N₅, with a molecular weight of 177.21 g/mol (calculated). The compound is registered under CAS No. 1006472-91-8 and typically has a purity of 95% .
This structural feature distinguishes it from simpler pyrazole derivatives and may influence solubility, crystallinity, and biological interactions .
Properties
IUPAC Name |
5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUXMNSNUMRLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215504 | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006472-91-8 | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006472-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of hydrazine with 1,3-dicarbonyl compounds or enones can yield pyrazole derivatives . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine, often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, are gaining popularity due to their environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key compounds include:
Key Observations
Substituent Effects: Aryl/Alkyl Groups (e.g., phenylethyl, benzyl): Increase lipophilicity and may improve blood-brain barrier penetration but reduce hydrogen-bonding capacity .
Bulkier substituents (e.g., 3-methylbenzyl) may reduce solubility but increase binding affinity to hydrophobic protein pockets .
Synthetic Accessibility :
- Compounds with benzyl or phenylethyl groups are synthesized via alkylation or Suzuki coupling, while pyrazolylmethyl derivatives require multi-step functionalization of pyrazole precursors .
Biological Relevance :
- Pyrazole derivatives with aromatic substituents (e.g., benzyl) exhibit anticancer activity in lung and kidney cancer cell lines .
- The target compound’s pyrazolylmethyl group may offer unique interactions with enzymes or receptors due to its dual heterocyclic motif, though direct biological data are lacking in the evidence .
Physical Properties
- Boiling Point : Predicted to be ~414°C for pyrazolylmethyl-substituted compounds, higher than benzyl analogs due to stronger intermolecular forces .
- pKa : The target compound’s amine group has a predicted pKa of ~3.65, suggesting protonation at physiological pH, which could influence bioavailability .
Biological Activity
5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
- CAS Number : 1006319-19-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine.
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent for bacterial infections.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been documented in various studies. The following table summarizes the effects of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine on cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| HepG2 (liver cancer) | 0.08 - 12.07 | Inhibits tubulin polymerization | |
| HeLa (cervical cancer) | 0.08 - 12.07 | Cell cycle arrest in G2/M phase |
The compound shows promising results in inhibiting cancer cell growth, particularly through mechanisms involving tubulin polymerization.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects:
| Assay | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| TNF-alpha release (LPS-stimulated) | 0.283 | Inhibits cytokine release |
This suggests that 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine may play a role in modulating inflammatory responses.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study highlighted the effectiveness of various pyrazole derivatives against resistant strains of bacteria, emphasizing the need for novel antimicrobial agents in an era of increasing antibiotic resistance.
- Cancer Research : Research focused on the inhibition of tubulin polymerization by pyrazole derivatives showed that these compounds could effectively halt cancer cell proliferation, making them candidates for further development as anticancer drugs.
- Inflammation Models : In vivo studies demonstrated that compounds similar to 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine significantly reduced inflammation markers in animal models, indicating their potential therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
